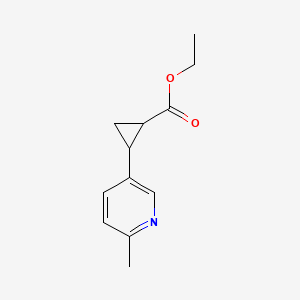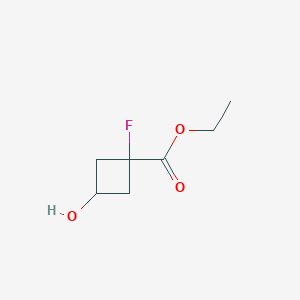
Ethyl 1-fluoro-3-hydroxy-cyclobutanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-fluoro-3-hydroxy-cyclobutanecarboxylate is an organic compound with the molecular formula C7H11FO3 It is a cyclobutane derivative featuring a fluorine atom, a hydroxyl group, and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-fluoro-3-hydroxy-cyclobutanecarboxylate typically involves the reaction of ethyl cyclobutanecarboxylate with fluorinating agents under controlled conditions. One common method includes the use of anhydrous ethanol and 3-oxo-cyclobutanecarboxylic acid as starting materials, followed by fluorination and hydroxylation steps .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 1-fluoro-3-hydroxy-cyclobutanecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
- Oxidation of the hydroxyl group can yield 1-fluoro-3-oxocyclobutanecarboxylate.
- Reduction of the ester group can produce 1-fluoro-3-hydroxycyclobutanemethanol.
- Substitution reactions can lead to various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 1-fluoro-3-hydroxy-cyclobutanecarboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Its derivatives may be used in the study of enzyme mechanisms and metabolic pathways.
Mécanisme D'action
The mechanism by which ethyl 1-fluoro-3-hydroxy-cyclobutanecarboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The presence of the fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Cyclobutanecarboxylic acid: A precursor in the synthesis of ethyl 1-fluoro-3-hydroxy-cyclobutanecarboxylate.
Ethyl cyclobutanecarboxylate: Lacks the fluorine and hydroxyl groups but shares the cyclobutane core.
1-Fluoro-3-hydroxycyclobutanemethanol: A reduction product of this compound.
Uniqueness: this compound is unique due to the combination of its fluorine atom, hydroxyl group, and ester functionality. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C7H11FO3 |
|---|---|
Poids moléculaire |
162.16 g/mol |
Nom IUPAC |
ethyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H11FO3/c1-2-11-6(10)7(8)3-5(9)4-7/h5,9H,2-4H2,1H3 |
Clé InChI |
GHLIBLSBTLXMCC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CC(C1)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


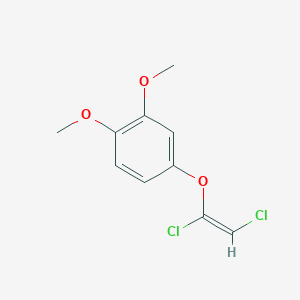

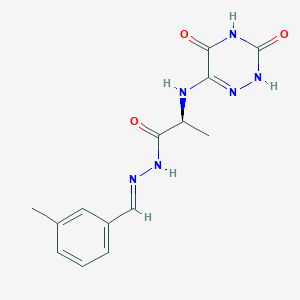
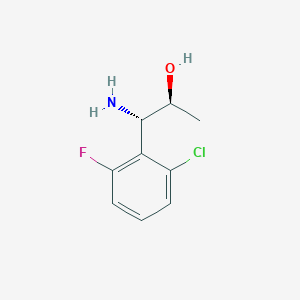
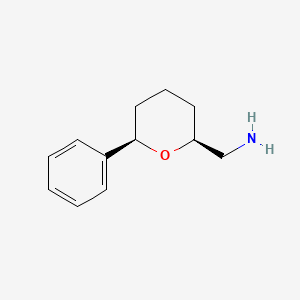

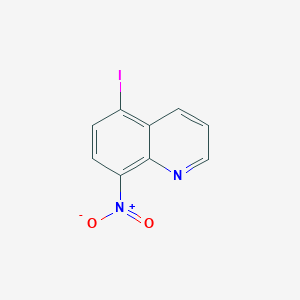



![7-(Methylsulfonyl)-1-((2R)-1-((tetrahydro-2H-pyran-2-YL)oxy)propan-2-YL)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13032738.png)

![3-([1,1'-Biphenyl]-4-yl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13032740.png)
